Product packaging for N-[(3ar,6as)-Hexahydrocyclopenta[c]pyrrol-2(1h)-Ylcarbamoyl]-4-Methylbenzenesulfonamide(Cat. No.:CAS No. 21187-98-4)

N-[(3ar,6as)-Hexahydrocyclopenta[c]pyrrol-2(1h)-Ylcarbamoyl]-4-Methylbenzenesulfonamide

货号: B1671584
CAS 编号: 21187-98-4
分子量: 323.4 g/mol
InChI 键: BOVGTQGAOIONJV-BETUJISGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Gliclazide is a second-generation sulfonylurea derivative and an established oral hypoglycemic agent used extensively in research on type 2 diabetes mellitus . Its primary mechanism of action involves the selective binding to sulfonylurea receptor 1 (SUR1) on pancreatic β-cells . This binding inhibits ATP-sensitive potassium (K_ATP) channels, leading to cell membrane depolarization, an influx of calcium ions, and the triggering of insulin granule exocytosis . This process effectively stimulates insulin secretion, making Gliclazide a valuable tool for studying beta-cell function and insulin release mechanisms. Beyond its insulinotropic effects, Gliclazide is noted in research for its extra-pancreatic properties. These include potential antioxidant activities, which may protect β-cells from oxidative stress, and anti-platelet effects that can improve microcirculation, both of which are areas of interest in diabetes-related complications . Pharmacokinetically, Gliclazide is a BCS Class II compound with low water solubility and high permeability, making it a model compound for dissolution and bioavailability studies . It is extensively metabolized in the liver, primarily via cytochrome P450 enzymes, including CYP2C9 and CYP2C19, and its metabolites are largely inactive . Recent investigations also explore the role of gut microbiota in metabolizing Gliclazide, which may contribute to the interindividual variability in therapeutic response and presents a novel area for pharmacogenetic and personalized medicine research . Researchers utilize Gliclazide to investigate pathways of insulin secretion, beta-cell preservation, drug metabolism, and the interaction between host metabolism and gut microbiota. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O3S B1671584 N-[(3ar,6as)-Hexahydrocyclopenta[c]pyrrol-2(1h)-Ylcarbamoyl]-4-Methylbenzenesulfonamide CAS No. 21187-98-4

属性

Key on ui mechanism of action

Gliclazide binds to the β cell sulfonyl urea receptor (SUR1). This binding subsequently blocks the ATP sensitive potassium channels. The binding results in closure of the channels and leads to a resulting decrease in potassium efflux leads to depolarization of the β cells. This opens voltage-dependent calcium channels in the β cell resulting in calmodulin activation, which in turn leads to exocytosis of insulin containing secretorty granules.

CAS 编号

21187-98-4

分子式

C15H21N3O3S

分子量

323.4 g/mol

IUPAC 名称

1-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/t12-,13+

InChI 键

BOVGTQGAOIONJV-BETUJISGSA-N

手性 SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C[C@H]3CCC[C@H]3C2

规范 SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2

外观

White to off-white crystalline powder.

熔点

180-182
181 °C

其他CAS编号

21187-98-4

物理描述

Solid

Pictograms

Irritant; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

42.6 [ug/mL] (The mean of the results at pH 7.4)
1.90e-01 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Diabrezide
Diaglyk
Diaikron
Diamicron
Gen Gliclazide
Gen-Gliclazide
Gliclazide
Gliklazid
Glyade
Glyclazide
Novo Gliclazide
Novo-Gliclazide
S 1702
S 852
S-1702
S-852
S1702
S852

产品来源

United States

Molecular and Cellular Pharmacology of Gliclazide

Extra-Pancreatic Molecular Actions of Gliclazide

Hepatic Glucose Production Modulation

Gliclazide plays a significant role in modulating hepatic glucose production, thereby contributing to the reduction of blood glucose levels. It has been demonstrated to decrease hepatic gluconeogenesis, which is the process by which the liver produces glucose. Studies on glucose turnover have shown that gliclazide markedly reduces basal hepatic glucose production, with reported reductions ranging from 28% to 50% japsonline.comaapharma.canih.govmims.comcapes.gov.br. This action leads to an improvement in fasting blood glucose levels in patients with type 2 diabetes tga.gov.au. This effect is considered an extrapancreatic action of gliclazide, restoring peripheral insulin (B600854) sensitivity japsonline.com.

Glucose Clearance and Skeletal Muscle Glycogen (B147801) Synthesis

Beyond its pancreatic effects, gliclazide enhances peripheral insulin sensitivity, leading to increased glucose utilization and clearance in peripheral tissues japsonline.comaapharma.camims.comdrugbank.com. Specifically, in skeletal muscle, gliclazide has been shown to potentiate insulin action on muscle glycogen synthase japsonline.comaapharma.canih.govcapes.gov.br. Euglycemic hyperinsulinemic clamp studies in patients with type 2 diabetes have demonstrated that gliclazide treatment significantly increases insulin-mediated glucose uptake in muscle, with a reported increase of 35% tga.gov.au. This improvement in glucose uptake and subsequent synthesis of glycogen contributes to better glucose control and is consistent with a post-transcriptional action of gliclazide on GLUT4 glucose transporters tga.gov.au.

Molecular Targets Beyond SUR1: Investigational Avenues

While the primary mechanism of action of gliclazide involves binding to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells to stimulate insulin secretion, emerging research has identified additional molecular targets and pathways through which gliclazide exerts its therapeutic effects. These investigational avenues highlight the multifaceted pharmacology of gliclazide beyond its direct insulin secretagogue activity.

Vascular Endothelial Growth Factor A (VEGF-A) Interaction

Gliclazide has been found to interact with Vascular Endothelial Growth Factor A (VEGF-A), a key mediator in angiogenesis and vascular permeability. VEGF-A is considered a direct target of gliclazide nih.gov. Studies have shown that gliclazide can inhibit advanced glycation end product (AGE)-induced proliferation of retinal endothelial cells and the production of VEGF by these cells nih.gov. This inhibitory effect is mediated by the interference of gliclazide with intracellular signal transduction pathways, including Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappaB (NF-κB) nih.gov. These findings suggest a potential role for gliclazide in mitigating vascular complications associated with diabetes.

Mitochondrial Permeability Transition Pore (MPTP) Modulation

The Mitochondrial Permeability Transition Pore (MPTP) is a non-specific pore in the inner mitochondrial membrane whose opening is implicated in various pathological conditions, including diabetes and β-cell death herbmedpharmacol.comresearchgate.netfrontiersin.org. Research has demonstrated that gliclazide possesses significant inhibitory effects against MPTP opening in isolated pancreatic mitochondria herbmedpharmacol.comresearchgate.netsemanticscholar.org. This modulation of MPTP by gliclazide could be instrumental in protecting pancreatic β-cells from dysfunction and death, which are commonly associated with persistent hyperglycemia and oxidative stress in diabetes mellitus herbmedpharmacol.comresearchgate.net.

Novel Molecular Pathways and Receptor Interactions

Beyond its direct interaction with SUR1, gliclazide exhibits several other molecular and cellular effects:

Reversible Binding to SUR1 : Gliclazide's binding to the SUR1 receptor on pancreatic β-cells is characterized by high affinity, strong selectivity, and reversible binding tga.gov.aunih.gov. This reversible binding, attributed to the absence of a benzamide (B126) moiety found in other sulfonylureas, contributes to a lower risk of hypoglycemia compared to some other agents in its class nih.govgavinpublishers.comresearchgate.netdia-endojournals.ru. This selectivity for SUR1 and lower affinity for SUR2A (myocardial) and SUR2B (vascular smooth muscle) receptors may also offer cardiovascular safety advantages nih.govgavinpublishers.comresearchgate.net.

Antioxidant Properties : Gliclazide acts as a free radical scavenger and possesses antioxidant properties tga.gov.aunih.govresearchgate.net. It has been shown to reduce plasma lipid peroxides and increase erythrocyte superoxide (B77818) dismutase activity, thereby mitigating oxidative stress tga.gov.au. These antioxidant effects are thought to be independent of its glycemic control and may contribute to preventing diabetes-related macrovascular complications nih.gov.

Haemovascular Properties : Gliclazide has demonstrated beneficial haemovascular effects independent of its hypoglycemic activity. These include partial inhibition of platelet aggregation and adhesion, and an increase in vascular endothelial fibrinolytic activity (e.g., increased tissue plasminogen activator (tPA) activity) japsonline.comnih.govcapes.gov.brtga.gov.au. These actions may contribute to its usefulness in potentially slowing the progression of diabetic microangiopathy japsonline.comnih.govcapes.gov.br.

Advanced Pharmacokinetic and Pharmacodynamic Research

Pharmacodynamic Research and Biomarker Studies

Glycated Hemoglobin (HbA1c) as a Long-Term Efficacy Marker

Glycated hemoglobin (HbA1c) serves as a pivotal long-term efficacy marker, reflecting average blood glucose control over the preceding 2 to 3 months. Clinical trials consistently demonstrate that gliclazide significantly reduces HbA1c levels in patients with T2DM. clinicaltrials.eu

Research findings highlight the substantial impact of gliclazide on HbA1c:

In a real-world, retrospective study conducted in India, gliclazide monotherapy led to a mean HbA1c reduction of 0.8% in patients with a baseline HbA1c ≥ 7%. For those with a baseline HbA1c ≥ 6.5%, the reduction was 0.62%. nih.govspringermedizin.de

When used in combination with metformin (B114582), gliclazide demonstrated even greater efficacy, achieving a mean HbA1c reduction of 1.6% in patients with baseline HbA1c ≥ 7% and 1.4% in those with baseline HbA1c ≥ 6.5%. nih.govspringermedizin.de

A Chinese multicenter study reported comparable HbA1c reductions of 1.6% for both gliclazide modified release (MR) and immediate-release gliclazide over a 20-week treatment period. nih.gov

In a 27-week comparative study, gliclazide achieved an HbA1c reduction of 1.1%, slightly outperforming glimepiride's 1% reduction. gavinpublishers.com

A systematic review and meta-analysis indicated that gliclazide was marginally more effective than other oral glucose-lowering agents (excluding metformin), resulting in an average HbA1c reduction of 0.13%. plos.orgplos.org

As an add-on therapy to metformin over 104 weeks, gliclazide contributed to a mean HbA1c reduction of 0.77%. nih.gov

These findings underscore gliclazide's consistent ability to improve long-term glycemic control, either as monotherapy or in combination with other antidiabetic agents.

Table 1: Gliclazide's Impact on HbA1c Reduction in Type 2 Diabetes Mellitus

Study/Treatment RegimenBaseline HbA1cMean HbA1c Reduction (%)DurationCitation
Gliclazide only≥ 7%0.8≥ 12 weeks nih.gov
Gliclazide only≥ 6.5%0.62≥ 12 weeks springermedizin.de
Gliclazide + Metformin≥ 7%1.6≥ 12 weeks nih.gov
Gliclazide + Metformin≥ 6.5%1.4≥ 12 weeks springermedizin.de
Gliclazide MRNot specified1.620 weeks nih.gov
Gliclazide (vs Glimepiride)Not specified1.127 weeks gavinpublishers.com
Gliclazide (add-on to Metformin)Not specified0.77104 weeks nih.gov

Fasting Plasma Glucose (FPG) and Postprandial Glucose (PPG) Responses

Detailed research findings on FPG and PPG responses include:

A 5-week study demonstrated a significant reduction in FPG with gliclazide treatment, decreasing from a baseline of 10.0 ± 0.9 mmol/L to 7.8 ± 0.6 mmol/L (P = 0.001). nih.govdiabetesjournals.org

Another study observed a notable fall in FPG from 13.4 ± 1.6 mmol/L to 8.6 ± 1.2 mmol/L after 3 months of gliclazide therapy in obese, non-insulin-dependent diabetic subjects. This was accompanied by a significant reduction in the plasma glucose response to an oral glucose load. nih.gov

In a 27-week comparative study, gliclazide led to an FPG reduction of 1.4 mmol/L. gavinpublishers.com

A study comparing sustained-release (SR) and immediate-release (IR) gliclazide over 12 weeks reported mean FPG reductions of 2.16 mmol/L for SR gliclazide and 1.87 mmol/L for IR gliclazide. For PPG, the mean reductions were 2.06 mmol/L for SR gliclazide and 2.28 mmol/L for IR gliclazide. researchgate.net

Dose escalation studies have shown that increasing the gliclazide dose from 40 mg to 80 mg significantly reduced mean blood glucose levels, effectively managing hyperglycemia. However, further escalation to 160 mg did not yield additional benefits in glycemic control for postprandial hyperglycemia. aphrc.org

Low-dose gliclazide (20 mg) was found to reduce mean glucose levels during an oral glucose tolerance test from 12.01 ± 0.56 mmol/L to 10.82 ± 0.5 mmol/L. oup.com

These data underscore gliclazide's direct and potent effects on both fasting and post-meal glucose levels, critical for comprehensive glycemic management.

Table 2: Gliclazide's Impact on Fasting Plasma Glucose (FPG) and Postprandial Glucose (PPG)

ParameterBaseline Value (mmol/L)Post-treatment Value (mmol/L)Reduction (mmol/L)DurationCitation
FPG10.0 ± 0.97.8 ± 0.62.25 weeks nih.govdiabetesjournals.org
FPG13.4 ± 1.68.6 ± 1.24.83 months nih.gov
FPGNot specifiedNot specified1.427 weeks gavinpublishers.com
FPG (SR Gliclazide)Not specifiedNot specified2.1612 weeks researchgate.net
FPG (IR Gliclazide)Not specifiedNot specified1.8712 weeks researchgate.net
PPG (SR Gliclazide)Not specifiedNot specified2.0612 weeks researchgate.net
PPG (IR Gliclazide)Not specifiedNot specified2.2812 weeks researchgate.net
Mean Glucose (OGTT)12.01 ± 0.5610.82 ± 0.51.19Single dose (20mg) oup.com

Insulin (B600854) Dynamics and Secretion Patterns

Gliclazide's primary mechanism of action involves stimulating insulin release from pancreatic beta cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1) on the beta cell membrane, which subsequently blocks ATP-sensitive potassium (KATP) channels. This closure leads to beta-cell depolarization, opening voltage-dependent calcium channels, and ultimately triggering the exocytosis of insulin-containing secretory granules. ijisrt.comresearchgate.netjapsonline.comhres.cadrugbank.com

Key aspects of gliclazide's influence on insulin dynamics include:

Gliclazide specifically improves the abnormal first-phase insulin release, which is often impaired in T2DM, and also positively affects the second phase of insulin secretion. japsonline.comhres.canih.gov This characteristic pattern of insulin release is believed to contribute to a lower incidence of hypoglycemic episodes compared to some other sulfonylureas. japsonline.comnih.gov

Studies have shown that gliclazide increases both unstimulated and stimulated insulin secretions from pancreatic beta cells, impacting both phases of insulin release. japsonline.com

An acute and short-term (5-week) study in patients with T2DM demonstrated that gliclazide significantly increased insulin secretory burst mass (from 43.0 ± 12.0 to 61.0 ± 17.0 pmol·l⁻¹·pulse⁻¹ acutely) and basal insulin secretion. nih.govdiabetesjournals.org

Beyond its direct effects on insulin secretion, gliclazide has been shown to enhance peripheral insulin sensitivity and improve glucose clearance, suggesting a possible post-receptor effect on insulin action. nih.govjapsonline.comdrugbank.com

Research on low-dose gliclazide (20 mg) revealed its ability to augment the classical incretin (B1656795) effect, which is often diminished in T2DM. This low dose also increased beta-cell glucose sensitivity by 46% (from 22.61 ± 3.94 to 33.11 ± 7.83) and potentiated late-phase incretin action. oup.com

These findings collectively illustrate gliclazide's comprehensive role in restoring and enhancing insulin dynamics, contributing to improved glucose homeostasis.

Table 3: Gliclazide's Effects on Insulin Secretion Parameters

ParameterBaseline (Mean ± SE)Post-treatment (Mean ± SE)p-valueDurationCitation
Insulin Secretory Burst Mass (pmol·l⁻¹·pulse⁻¹) (Acute)43.0 ± 12.061.0 ± 17.00.047Acute nih.govdiabetesjournals.org
Insulin Secretory Burst Mass (pmol·l⁻¹·pulse⁻¹) (5 weeks-elevated)37.1 ± 9.5 (Placebo)49.7 ± 13.3 (Gliclazide)< 0.055 weeks nih.govdiabetesjournals.org
Basal Insulin Secretion (pmol·l⁻¹·min⁻¹) (Acute)8.5 ± 2.216.7 ± 4.30.03Acute nih.govdiabetesjournals.org
Beta-cell Glucose Sensitivity22.61 ± 3.9433.11 ± 7.830.01Single dose (20mg) oup.com
Late-phase Incretin Potentiation0.92 ± 0.051.285 ± 0.140.038Single dose (20mg) oup.com

Biomarkers of Oxidative Stress and Inflammation

Beyond its glycemic effects, gliclazide exhibits beneficial extra-pancreatic properties, notably its antioxidant and anti-inflammatory actions. These properties are largely attributed to the azabicyclo-octyl ring within its structure. researchgate.netnih.goveurekaselect.comnih.gov Gliclazide has been shown to reduce pro-inflammatory markers and improve endothelial dysfunction, which are critical in the pathogenesis of diabetic complications. researchgate.netnih.goveurekaselect.comnih.gov

Oxidative Stress Biomarkers: Gliclazide significantly impacts various markers of oxidative stress, indicating its role in mitigating cellular damage caused by reactive oxygen species:

Malondialdehyde (MDA): A common marker of lipid peroxidation, MDA levels are consistently reduced by gliclazide treatment. In a 16-week study, gliclazide MR add-on therapy resulted in significant drops in MDA levels (P < 0.001). uobaghdad.edu.iqresearchgate.net Experimental models also showed that gliclazide reduced MDA levels. researchgate.netfrontiersin.orgnih.govbiotechnologia-journal.orgscielo.brtubitak.gov.tr

Reduced Glutathione (B108866) (GSH): Gliclazide has been shown to significantly increase levels of reduced glutathione (GSH), a crucial endogenous antioxidant. A 16-week study reported a significant increase in GSH (p = 0.029) with gliclazide MR. uobaghdad.edu.iqresearchgate.netnih.govbiotechnologia-journal.orgtubitak.gov.tr

Superoxide (B77818) Dismutase (SOD): Gliclazide treatment has been observed to improve superoxide dismutase (SOD) activity, an enzyme vital for neutralizing superoxide radicals. nih.govnih.govtubitak.gov.tr A study in newly diagnosed T2DM patients showed improved SOD activity following gliclazide treatment. nih.gov

Protein Carbonyl (PC): Gliclazide significantly reduced protein carbonyl levels, another indicator of oxidative damage to proteins. A 16-week study demonstrated significant drops in PC (P = 0.001) with gliclazide MR. uobaghdad.edu.iqresearchgate.netbiotechnologia-journal.org

Table 4: Gliclazide's Effects on Oxidative Stress Biomarkers

BiomarkerChange with Gliclazide Treatmentp-valueDurationCitation
Malondialdehyde (MDA)Significant decrease< 0.00116 weeks uobaghdad.edu.iqresearchgate.net
Reduced Glutathione (GSH)Significant increase0.02916 weeks uobaghdad.edu.iqresearchgate.net
Superoxide Dismutase (SOD)Improvement/Increase< 0.001 (decrease in study uobaghdad.edu.iqresearchgate.net but generally increase is reported as improvement)16 weeks nih.govuobaghdad.edu.iqresearchgate.netnih.gov
Protein Carbonyl (PC)Significant decrease0.00116 weeks uobaghdad.edu.iqresearchgate.net

Inflammation Biomarkers: Gliclazide also exerts anti-inflammatory effects by modulating various inflammatory mediators:

Tumor Necrosis Factor-alpha (TNF-α): Gliclazide has been shown to reduce TNF-α levels. It lowered LPS-stimulated TNF-alpha production by diabetic monocytes. researchgate.netresearchgate.netfrontiersin.orgnih.govscielo.brnih.gov A 12-week study observed a decrease in plasma TNF-alpha concentrations, though this change did not always reach statistical significance. nih.gov

Interleukin-1 beta (IL-1β): Studies indicate that gliclazide reduces IL-1β levels. researchgate.netfrontiersin.orgscielo.br

Interleukin-6 (IL-6): Gliclazide treatment leads to significant reductions in plasma IL-6 concentrations. A 12-week study reported a decrease from 2.5 ± 1.8 pg/mL to 1.8 ± 1.2 pg/mL (p < 0.05). nih.gov

Gliclazide has also been shown to reduce myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration, and inhibit nuclear factor kappaB (NF-κB) activation, a key regulator of inflammatory responses. nih.govresearchgate.netfrontiersin.orgnih.govscielo.br

Table 5: Gliclazide's Effects on Inflammatory Biomarkers

BiomarkerChange with Gliclazide Treatmentp-valueDurationCitation
Interleukin-6 (IL-6)Significant decrease< 0.0512 weeks nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Decrease (not always significant)Not always significantVarious researchgate.netresearchgate.netfrontiersin.orgnih.govscielo.brnih.gov
Interleukin-1 beta (IL-1β)Decrease< 0.05Various researchgate.netfrontiersin.orgscielo.br
Myeloperoxidase (MPO)Decrease< 0.05Various researchgate.netfrontiersin.orgscielo.br
NF-κB activationInhibitionNot specifiedVarious nih.govresearchgate.netfrontiersin.orgnih.gov

Investigational Therapeutic Applications and Protective Effects of Gliclazide

Cardiovascular Protective Mechanisms

Gliclazide exhibits several properties that may contribute to cardiovascular protection, distinguishing it from other sulfonylureas. These mechanisms involve its selective action on cardiac tissue receptors, modulation of platelet activity, and favorable effects on ischemic preconditioning.

Influence on Sulfonylurea Receptors (SUR-2A) in Cardiac Tissue

The cardiovascular safety profile of gliclazide is closely linked to its selectivity for sulfonylurea receptor (SUR) subtypes. ATP-sensitive potassium (K-ATP) channels, which are crucial in cellular protection during metabolic stress, are composed of a pore-forming subunit (Kir6.x) and a regulatory SUR subunit. nih.gov In pancreatic β-cells, the channel subtype is SUR1, while in cardiomyocytes, it is SUR2A. nih.gov

Unlike some other sulfonylureas, such as glibenclamide, which non-selectively bind to both SUR1 and SUR2A, gliclazide shows a high degree of selectivity for the pancreatic SUR1 receptor. nih.govgavinpublishers.com It has a significantly lower affinity for the SUR2A and SUR2B (vascular smooth muscle) receptors. nih.govgavinpublishers.com This selectivity is a key differentiator; the blockade of cardiac SUR2A by non-selective sulfonylureas can impair a natural protective mechanism known as ischemic preconditioning, potentially increasing the risk of adverse cardiovascular events. nih.govresearchgate.net Gliclazide's pancreas-selective action means it does not significantly interfere with these cardiac K-ATP channels, thus preserving their cardioprotective functions and contributing to its cardiovascular neutrality. nih.govgavinpublishers.com

SulfonylureaSelectivity for SUR1 (Pancreatic)Affinity for SUR2A (Cardiac)Impact on Ischemic Preconditioning
Gliclazide HighLowDoes not interfere at therapeutic doses. gavinpublishers.comnih.gov
Glibenclamide HighHighAbolishes protective effects. nih.govnih.gov
Glimepiride (B1671586) HighModerateMay not affect cardiac K-ATP channels. nih.gov

Modulation of Platelet Adhesion and Aggregation

Diabetes is associated with platelet hyperactivity, including increased adhesion and aggregation, which contributes to the risk of thrombotic events. nih.gove-dmj.org Gliclazide has been shown in numerous studies to exert beneficial effects on platelet function, independent of its glucose-lowering activity. nih.govresearchgate.net

Treatment with gliclazide has been found to significantly decrease platelet adhesiveness and aggregability. nih.govresearchgate.net One study involving diabetic patients with abnormal platelet function demonstrated that a 30-day treatment with gliclazide significantly reduced platelet aggregation and levels of beta-thromboglobulin, a marker of platelet activation. nih.govscilit.com Further research has shown that gliclazide can inhibit platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP) and serotonin. nih.govujms.net The mechanisms behind these antiplatelet effects may involve the modulation of arachidonic acid release from platelet membranes and the inhibition of the pro-aggregant action of thromboxane (B8750289) A2. nih.gov

Effects on Prostaglandin Equilibrium and Fibrinolysis

Gliclazide also influences hemovascular parameters by affecting the balance of prostaglandins (B1171923) and the process of fibrinolysis. nih.gov It has been shown to restore the reduced formation of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, in the aorta of diabetic animal models. nih.gov This effect is thought to be favorable for preventing diabetic microangiopathy. nih.gov The mechanism may involve enhancing the conversion of PGH2 to PGI2. nih.gov

Ischemic Protection Effects in Cardiac Injury

Ischemic preconditioning (IPC) is an endogenous protective mechanism where brief, non-lethal episodes of ischemia protect the heart from subsequent, more prolonged ischemic events. nih.gov The blockade of cardiac K-ATP channels by certain sulfonylureas, like glibenclamide, can abolish this protective effect. nih.govahajournals.org

Gliclazide, due to its low affinity for cardiac SUR2A receptors, largely preserves the cardioprotective effects of IPC. gavinpublishers.comnih.gov Studies have shown that while glibenclamide abolishes IPC at all concentrations, gliclazide only does so at supratherapeutic concentrations. nih.govresearchgate.net This preservation of the heart's natural defense mechanisms is clinically significant. For instance, the "warm-up phenomenon," a clinical manifestation of IPC where tolerance to myocardial ischemia increases after an initial period of exertion, is abolished in patients treated with glibenclamide but is partially preserved in those treated with gliclazide. nih.gov Furthermore, studies using cardiac magnetic resonance imaging in patients experiencing a myocardial infarction found that the use of sulfonylureas like gliclazide and glimepiride was not associated with a larger infarct size. nih.gov

Renal Protective Effects and Diabetic Nephropathy

Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. europeanreview.org Oxidative stress is a key player in the pathogenesis of diabetic kidney disease, causing damage to renal cells. nih.gov Gliclazide has demonstrated nephroprotective effects that appear to extend beyond its primary function of controlling blood glucose, largely through its antioxidant properties. droracle.ainih.gov

Reduction of Oxidative Stress Markers in Renal Tissue

Gliclazide's unique nitrogen heterocyclic structure is believed to contribute to its ability to scavenge oxygen free radicals. europeanreview.org This antioxidant capacity has been demonstrated in various studies. In patients with type 2 diabetes, treatment with gliclazide resulted in a greater improvement in oxidative stress markers compared to treatment with glibenclamide. nih.gov

In-vitro studies have provided insight into the specific mechanisms. Gliclazide was shown to protect human glomerular mesangial cells and renal tubular epithelial cells from damage induced by high glucose and advanced glycation end products (AGEs). europeanreview.orgnih.gov This protection was associated with a significant reduction in intracellular oxidative stress. europeanreview.orgnih.gov The key findings from these studies are summarized in the table below.

Oxidative Stress MarkerEffect of High Glucose / AGEsEffect of Gliclazide Treatment
Malondialdehyde (MDA) IncreasedDecreased europeanreview.orgnih.govnih.gov
Superoxide (B77818) Dismutase (SOD) DecreasedIncreased europeanreview.orgnih.gov
Glutathione (B108866) Peroxidase (GSH-Px) DecreasedIncreased europeanreview.orgnih.gov
Reduced Glutathione (GSH) DecreasedIncreased nih.gov

Gliclazide achieved these effects by inhibiting the RAGE-p22phox-NF-κB pathway, which is activated by high glucose and AGEs and leads to increased oxidative stress and apoptosis. europeanreview.orgnih.gov The large-scale ADVANCE trial and its follow-up, ADVANCE-ON, provided clinical evidence for these protective effects, showing that a gliclazide-based intensive glucose-lowering strategy significantly reduced the risk of new or worsening nephropathy and long-term end-stage renal disease. nih.govtouchendocrinology.com

Inhibition of Pathways Leading to Renal Cell Apoptosis

Gliclazide has demonstrated a protective role against renal cell apoptosis through the modulation of specific signaling pathways. Research indicates that in the presence of high glucose and advanced glycation end products (AGEs), which are characteristic of diabetic conditions, there is a significant increase in the apoptosis of human glomerular mesangial cells (HMCs) and human kidney 2 (HK-2) tubular epithelial cells. nih.goveuropeanreview.org This process is linked to the upregulation of the Receptor for Advanced Glycation End Products (RAGE), the NADPH oxidase subunit p22phox, and the transcription factor Nuclear Factor-kappa B (NF-κB). nih.goveuropeanreview.org

Gliclazide intervenes in this pathological cascade by inhibiting the RAGE-p22phox-NF-κB pathway. nih.goveuropeanreview.org Studies have shown that treatment with gliclazide leads to a down-regulation of the mRNA expression of RAGE, p22phox, and NF-κB in both HMCs and HK-2 cells exposed to high glucose and AGEs. nih.gov This inhibition of the signaling pathway correlates with a significant reduction in the rate of apoptosis in these renal cells. nih.goveuropeanreview.org The protective effect of gliclazide against apoptosis in renal tubular cells is a distinguishing feature compared to other sulfonylureas like glibenclamide and glimepiride, which have been shown to promote apoptosis of proximal tubular epithelial cells. nih.gov

Furthermore, the anti-apoptotic effect of gliclazide is associated with its antioxidant properties, which help to mitigate the oxidative stress that contributes to renal cell death. nih.gov By reducing the production of reactive oxygen species (ROS), gliclazide helps to preserve the integrity of renal cells. nih.gov In vitro experiments have shown that while glibenclamide and glimepiride can increase ROS production, gliclazide does not and can even scavenge ROS, thereby preventing renal damage. nih.gov

Attenuation of Glomerular Macrophage Migration and Mesangial Matrix Expansion

Gliclazide has been found to exert beneficial effects on the glomerulus by reducing the migration of macrophages and limiting the expansion of the mesangial matrix, key events in the pathogenesis of diabetic nephropathy. touchendocrinology.com In a murine model of diabetes, treatment with gliclazide was shown to ameliorate both glomerular macrophage migration and the accumulation of mesangial matrix. touchendocrinology.com

The mechanism behind this effect is believed to be multifactorial and specific to gliclazide rather than a class effect of sulfonylureas. touchendocrinology.com One contributing factor is the inhibition of NADPH oxidase and the subsequent suppression of Intercellular Adhesion Molecule-1 (ICAM-1), which plays a role in the infiltration of inflammatory cells like macrophages into the glomeruli. nih.gov By reducing macrophage infiltration, gliclazide helps to decrease the local inflammatory response that contributes to glomerular damage. nih.govnih.gov

Mesangial matrix expansion, a hallmark of diabetic glomerulosclerosis, is characterized by the excessive accumulation of extracellular matrix proteins in the mesangium, which can ultimately lead to the occlusion of glomerular capillaries. nih.govmsdmanuals.com Gliclazide's ability to attenuate this expansion is likely linked to its antioxidant properties and its inhibitory effects on inflammatory pathways. nih.govtouchendocrinology.com In vitro studies have demonstrated that high glucose can stimulate mesangial cells to produce an extracellular matrix that promotes monocyte adhesion, a process that precedes significant macrophage infiltration. mdpi.com By mitigating the effects of hyperglycemia and associated oxidative stress, gliclazide can help to curb the processes that lead to mesangial matrix expansion. nih.gov

Impact on Albuminuria and Progression of Nephropathy

Clinical evidence, most notably from the Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation (ADVANCE) trial, has highlighted the positive impact of gliclazide-based therapy on renal outcomes. touchendocrinology.comnih.gov In this large-scale study, an intensive glucose control strategy with gliclazide modified-release (MR) resulted in a significant reduction in key renal events compared to standard care. nih.gov

The findings from the ADVANCE trial demonstrated a notable decrease in the incidence of new-onset microalbuminuria, which is an early marker of diabetic kidney disease. touchendocrinology.comnih.gov Furthermore, the progression to macroalbuminuria, a more advanced stage of nephropathy, was also significantly reduced in the gliclazide-MR group. nih.gov The trial reported a 21% relative risk reduction for the composite renal endpoint of new or worsening nephropathy. touchendocrinology.com A follow-up observational study, ADVANCE-ON, suggested a long-term legacy benefit of intensive glucose control with gliclazide MR, showing a reduction in the risk of end-stage renal disease. touchendocrinology.com

While the ADVANCE trial provides strong evidence for the renal protective effects of a gliclazide-based regimen, other studies have yielded different results. A two-year controlled study comparing gliclazide to placebo in insulin-treated patients and to glibenclamide in non-insulin-treated patients did not find a significant difference in total proteinuria or the renal clearance of albumin, transferrin, and immunoglobulin G. nih.gov This particular study did not support an action of gliclazide on diabetic microangiopathy independent of its glucose-lowering effect. nih.gov However, the larger and longer-term ADVANCE trial suggests that effective glucose control with gliclazide MR as a cornerstone therapy can significantly delay the onset and progression of diabetic nephropathy. touchendocrinology.comnih.gov

Renal Outcome Effect of Gliclazide-MR Based Intensive Therapy (ADVANCE Trial) Reference
New-onset MicroalbuminuriaSignificant reduction nih.gov
MacroalbuminuriaSignificant reduction (2.9% vs. 4.1% with standard control) nih.gov
New or Worsening NephropathySignificant reduction (HR 0.79) nih.gov
End-Stage Renal DiseaseLong-term reduction (ADVANCE-ON) touchendocrinology.com

Renal Safety Profile in Compromised Renal Function

Gliclazide is often considered to have a more favorable renal safety profile compared to other sulfonylureas, particularly in patients with pre-existing kidney disease. droracle.aiyoutube.com The primary reason for this is its metabolism. Gliclazide is extensively metabolized by the liver into inactive metabolites, which are then excreted through the kidneys. droracle.ainih.gov This is a key distinction from other sulfonylureas, such as glibenclamide and glimepiride, which have active metabolites that can accumulate in patients with renal impairment, increasing the risk of hypoglycemia. nih.govsmw.ch

Due to its metabolic pathway, gliclazide can generally be used without dose adjustment in patients with mild to moderate chronic kidney disease (CKD), specifically with an estimated glomerular filtration rate (eGFR) greater than 40 ml/min. droracle.aismw.ch However, caution and careful blood glucose monitoring are still advised. droracle.ai For patients with more advanced renal impairment (e.g., eGFR <40 ml/min or <30 ml/min), its use should be approached with caution, and some guidelines recommend discontinuation. smw.chdroracle.ai

Studies have suggested that gliclazide may even have a protective role against the progression of renal disease. nih.gov For instance, one study found a lower risk of doubling of serum creatinine (B1669602) with gliclazide compared to glimepiride in patients with preserved renal function. nih.gov Despite its relatively safer profile, regular monitoring of kidney function remains essential for all patients with diabetes receiving gliclazide, especially those with compromised renal function. droracle.ai

Sulfonylurea Metabolism and Safety in Renal Impairment Reference
Gliclazide Metabolized by the liver to inactive metabolites; generally considered safer with a lower risk of hypoglycemia in mild to moderate CKD. droracle.ainih.gov
Glibenclamide Has active metabolites that can accumulate in renal impairment, increasing the risk of severe and prolonged hypoglycemia; contraindicated in moderate to severe CKD. nih.govsmw.ch
Glimepiride Has active metabolites that can accumulate in renal impairment, increasing the risk of hypoglycemia; contraindicated in severe CKD. nih.govsmw.ch

Pancreatic Beta-Cell Preservation and Functionality

Gliclazide has been shown to exert a protective effect on pancreatic beta-cells by inhibiting apoptosis, particularly in conditions of oxidative stress. researchgate.netnih.govnih.gov Oxidative stress is a key factor in the progressive decline of beta-cell function and mass in type 2 diabetes. researchgate.net

In experimental models, exposure of beta-cells to high glucose levels or hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress, leads to increased apoptosis. researchgate.netnih.gov Treatment with gliclazide has been demonstrated to significantly reduce this induced apoptosis. researchgate.netnih.gov For example, in studies using human islets of Langerhans, gliclazide, but not glibenclamide, was able to significantly decrease the rate of apoptosis caused by intermittent high glucose exposure. nih.govresearchgate.net This protective effect was associated with the preservation of mitochondrial morphology and a reduction in markers of oxidative stress. nih.gov

The anti-apoptotic action of gliclazide is thought to be, at least in part, a consequence of its antioxidant properties. nih.govnih.gov By mitigating the damaging effects of reactive oxygen species, gliclazide helps to maintain the integrity and viability of beta-cells. researchgate.netnih.gov This is in contrast to some other sulfonylureas, which may not share this protective characteristic and could potentially contribute to beta-cell apoptosis by increasing ROS generation. nih.gov The ability of gliclazide to protect beta-cells from apoptosis may contribute to a more sustained insulin (B600854) secretion capacity over the long term. nih.gov

A distinguishing feature of gliclazide among sulfonylureas is its intrinsic antioxidant capacity, which is attributed to the presence of an azabicyclo-octyl ring in its structure that acts as a free radical scavenger. researchgate.netresearchgate.net This chemical property allows gliclazide to directly neutralize harmful reactive oxygen species (ROS), thereby reducing oxidative stress. nih.govnih.gov

Electron spin resonance studies have confirmed that gliclazide can effectively scavenge superoxide radicals (O₂•−) and hydroxyl radicals (•OH) in a dose-dependent manner. nih.gov In the same studies, another sulfonylurea, glibenclamide, showed no such effect. nih.gov Further research has also demonstrated that gliclazide can scavenge nitric oxide radicals. nih.gov

In clinical settings, treatment with gliclazide has been associated with a reduction in markers of oxidative stress. For instance, studies in patients with type 2 diabetes have shown that gliclazide therapy leads to a significant decrease in serum levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net This reduction in lipid peroxidation indicates a decrease in oxidative damage to cellular components. researchgate.net The free radical scavenging and ROS-reducing properties of gliclazide are believed to contribute to its protective effects on various tissues, including pancreatic beta-cells and the vasculature, independent of its glucose-lowering action. researchgate.netresearchgate.netresearchgate.net

Parameter Effect of Gliclazide Treatment Reference
Superoxide Radicals (O₂•−)Scavenged in a dose-dependent manner nih.gov
Hydroxyl Radicals (•OH)Scavenged in a dose-dependent manner nih.gov
Nitric Oxide RadicalsScavenged in a dose-dependent manner nih.gov
Malondialdehyde (MDA)Significant reduction in serum levels researchgate.net

Modulation of Anti-Oxidative Genes (e.g., Heme Oxygenase-1)

Gliclazide's antioxidant properties extend to its influence on the expression of protective genes within cells under stress. Research indicates that gliclazide can modulate the cellular response to oxidative insults. In a study using mouse MIN6 beta-cells, exposure to hydrogen peroxide, a potent reactive oxygen species (ROS), induced the expression of the anti-oxidative gene heme oxygenase-1 (HO-1). researchgate.net However, the addition of gliclazide suppressed this induction. researchgate.net This suggests that by directly scavenging free radicals, gliclazide lessens the oxidative burden on the cells, thereby reducing the need for the cells to upregulate their own genetic antioxidant defenses like HO-1. researchgate.net This mechanism highlights a direct protective effect at the cellular level, potentially preserving the cell's resources and preventing the downstream consequences of prolonged oxidative stress. researchgate.net

Delaying Secondary Beta-Cell Failure

A critical aspect of type 2 diabetes progression is the gradual decline in pancreatic beta-cell function and mass, often termed secondary failure. Gliclazide has demonstrated a capacity to protect these vital insulin-producing cells, potentially delaying this process. nih.gov Studies have shown that gliclazide, unlike some other sulfonylureas such as glibenclamide, can significantly reduce apoptosis (programmed cell death) in human beta-cells exposed to high glucose levels. nih.govresearchgate.net

In experimental models using isolated human islets, intermittent high glucose conditions led to increased beta-cell apoptosis, altered mitochondrial morphology, and higher concentrations of nitrotyrosine, a marker of oxidative stress. nih.govresearchgate.net Treatment with gliclazide was able to significantly counter these effects, reducing apoptosis and mitochondrial damage. nih.govresearchgate.net This protective action is largely attributed to its antioxidant properties, which help mitigate the glucotoxicity that drives beta-cell death. researchgate.netnih.gov By preserving beta-cell mass and function from oxidative stress-induced damage, gliclazide may help maintain the body's natural insulin secretion capabilities for longer, thereby delaying the need for more intensive therapies. nih.govnih.gov

Neuroprotective Potential in Diabetic Neuropathy and Cognitive Impairment

Attenuation of Oxidative Stress in Neuronal Cells

Gliclazide exhibits significant neuroprotective effects, primarily through its ability to combat oxidative stress in neuronal tissues. This is particularly relevant in the context of diabetic neuropathy, where oxidative damage is a key pathogenic factor. nih.govnih.gov In diabetic rat models, treatment with gliclazide led to a significant increase in the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme, and a decrease in levels of malondialdehyde (MDA), an indicator of lipid peroxidation, in the sciatic nerve. nih.gov

These antioxidant actions contribute to the preservation of nerve structure and function. nih.govnih.gov Studies have demonstrated that gliclazide can prevent demyelination of the sciatic nerve and improve nerve conduction velocity in diabetic rats. nih.gov Notably, these beneficial effects on peripheral neuropathy have been observed to be independent of the drug's blood glucose-lowering effects, indicating a direct neuroprotective mechanism. scienceopen.comnih.gov Further research in aging mouse models has corroborated these findings, showing that gliclazide can ameliorate neuronal injury by attenuating oxidative stress. nih.govresearchgate.net

Table 1: Summary of Gliclazide's Neuroprotective Effects in Preclinical Models

Model Key Findings Outcome Reference
Streptozotocin-induced diabetic rats Decreased malondialdehyde (MDA); Increased superoxide dismutase (SOD) activity. Attenuation of oxidative stress in sciatic nerve. nih.gov
Streptozotocin-induced diabetic rats Inhibition of lipid peroxidation; Regulation of total oxidant/antioxidant status. Antioxidant effect on brain and sciatic nerve tissues. nih.gov
D-galactose-induced aging mice Attenuated neuronal apoptosis; Facilitated Nrf2 nuclear expression. Amelioration of neuronal injury and cognitive impairment. nih.govresearchgate.net
Streptozotocin-induced diabetic rats Prevented decreased myelinated fiber area and axon/myelin ratio. Inhibition of diabetic neuropathy development. scienceopen.comnih.gov

Alleviation of Synaptic Injury

The neuroprotective capacity of gliclazide extends to the level of the synapse, the critical junction for neuronal communication. In preclinical models of aging, which often share pathological pathways with neurodegenerative conditions, gliclazide has been shown to alleviate synaptic injury. nih.gov A study using D-galactose-induced senescent mice demonstrated that treatment with gliclazide could mitigate damage to synapses. nih.govresearchgate.net This suggests that by reducing the surrounding oxidative stress and neuronal damage, gliclazide helps preserve the structural and functional integrity of these vital neuronal connections, which is fundamental for maintaining cognitive processes. nih.gov

Cognitive Function Improvement in Diabetic Models

By mitigating neuronal damage and synaptic injury, gliclazide shows potential for improving cognitive function in conditions associated with metabolic stress. In aging mice models designed to mimic cognitive decline, gliclazide treatment was found to ameliorate cognitive impairment. nih.govresearchgate.net The enhancement of cognitive function is linked to the compound's ability to reduce oxidative stress and neuronal apoptosis in the brain. nih.gov These findings position gliclazide as a compound of interest for preventing or treating age-associated and diabetes-related cognitive decline. nih.gov The potential translation of these findings to humans is an area of active investigation, as evidenced by ongoing clinical trials designed to evaluate the effects of gliclazide on brain function in patients with type 2 diabetes. drugbank.com

Potential Role in Cancer Research

The role of gliclazide in cancer research is multifaceted and an area of ongoing investigation with some conflicting findings. Several studies suggest a potential chemopreventive or beneficial role. For instance, in a mouse model of colitis-associated colorectal cancer, gliclazide administration significantly reduced the number and burden of tumors by alleviating colonic inflammation and modulating the AMPK-NF-κB signaling pathway. nih.gov Some epidemiological studies have also suggested a lower cancer risk in patients treated with gliclazide compared to those receiving other sulfonylureas. nih.gov

However, the evidence is not entirely consistent. The anti-apoptotic properties of gliclazide, which are beneficial for protecting beta-cells and neurons, could theoretically make cancer cells more resistant to death. nih.govnih.gov One study noted that gliclazide's antioxidant effect might not only protect normal cells but also make cancer cells resistant to apoptosis. nih.gov Furthermore, large prospective cohort studies have found that the risk of obesity-related cancer was comparable between users of gliclazide and other sulfonylureas, suggesting no specific protective advantage for gliclazide in that context. aacrjournals.orgaacrjournals.org The relationship between gliclazide and cancer appears to be complex, potentially varying by cancer type, and warrants further research to delineate its precise role. nih.gov

Inhibition of Cancer Cell Apoptosis

Research indicates that Gliclazide can exhibit an anti-apoptotic effect on both normal and cancerous human cells when they are subjected to oxidative stress. nih.govnih.gov This protective quality is primarily linked to the drug's antioxidant properties and its ability to scavenge free radicals. researchgate.netresearchgate.net

In experimental settings using hydrogen peroxide (H₂O₂), a known trigger of oxidative stress, to induce cell death, Gliclazide demonstrated a protective role. nih.gov Studies involving human cancer cell lines, such as mammary gland (Hs578T) and pancreatic duct epithelioid carcinoma (PANC-1), found that pre-treatment with Gliclazide diminished the number of cells undergoing apoptosis. nih.govresearchgate.net

The mechanism behind this anti-apoptotic action involves several key cellular processes:

Inhibition of Reactive Oxygen Species (ROS): Gliclazide was shown to protect cells by inhibiting the production of ROS induced by H₂O₂. nih.govresearchgate.net

Mitochondrial Membrane Potential (ΔΨm): The drug helped restore the loss of mitochondrial membrane potential, a critical event in the apoptotic cascade. nih.govnih.gov

Intracellular Calcium Levels: It also reduced the elevated intracellular calcium concentrations that were triggered by oxidative stress. nih.govnih.gov

Essentially, by mitigating oxidative stress, Gliclazide helps to prevent the cascade of events that leads to programmed cell death in these specific experimental conditions. nih.gov This effect is attributed to the unique aminoazabicyclo-octane ring in Gliclazide's structure, which is responsible for its free radical scavenging ability. nih.gov

Table 1: Effect of Gliclazide on Cancer Cells Under Oxidative Stress


Cell LineCancer TypeInducing AgentObserved Effect of Gliclazide Pre-treatmentReference
Hs578THuman Mammary GlandHydrogen Peroxide (H₂O₂)Diminished number of apoptotic cells; restored mitochondrial membrane potential.[1, 3]
PANC-1Human Pancreatic Duct Epithelioid CarcinomaHydrogen Peroxide (H₂O₂)Reduced apoptosis by inhibiting ROS production and diminishing intracellular calcium.[1, 3]

Potential in Lung Adenocarcinoma and Colorectal Cancer

In contrast to the anti-apoptotic effects observed under specific oxidative stress models, other preclinical studies suggest Gliclazide may have direct anti-cancer properties in lung and colorectal cancer. researchgate.net

Lung Adenocarcinoma (LUAD): Research has identified Gliclazide as a potential therapeutic drug for high-risk LUAD. nih.gov A study using The Connectivity Map (CMAP) to predict effective drugs found that Gliclazide could be beneficial. Subsequent experiments on LUAD cell lines demonstrated that Gliclazide induces cell cycle arrest and apoptosis. nih.gov The proposed mechanism involves the targeting of key cell cycle proteins, including:

Cyclin B1 (CCNB1)

Cyclin B2 (CCNB2)

Cyclin Dependent Kinase 1 (CDK1)

Aurora Kinase A (AURKA)

These findings point to a potential new strategy for the prognosis and treatment of patients with LUAD. nih.gov

Colorectal Cancer: Studies focusing on colitis-associated colorectal cancer (CAC) have shown that Gliclazide can play a protective role. nih.govnih.gov In a mouse model using azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS) to induce CAC, the administration of Gliclazide led to a significant reduction in tumor number and burden. nih.govresearchgate.net

The key findings from these studies include:

Inhibition of Cell Proliferation: Gliclazide decreased the expression of the proliferation marker Ki-67 in the adenoma regions of the mouse model. nih.gov In vitro studies using the human colon cancer cell line SW480 also showed a dose-dependent decrease in cell growth when treated with Gliclazide. nih.gov

Modulation of Signaling Pathways: The anti-cancer effect appears to be mediated by the AMPK-NF-κB signaling pathway. Gliclazide was shown to increase the level of phospho-AMPK (p-AMPK) and inhibit the activity of NF-κB, a key regulator of inflammation and cell proliferation, both in vivo and in vitro. nih.govnih.govresearchgate.net

Alleviation of Inflammation: The drug also reduced colonic inflammation by decreasing levels of the pro-inflammatory factor TNF-α and increasing the anti-inflammatory factor IL-10 in the animal model. nih.gov

These results suggest that Gliclazide holds potential as a chemopreventive agent for colitis-associated colorectal cancer by regulating inflammation and cell proliferation. nih.govnih.gov

Table 2: Research Findings on Gliclazide in Lung and Colorectal Cancer


Cancer TypeModel/Cell LineKey FindingsProposed MechanismReference
Lung Adenocarcinoma (LUAD)LUAD Cell LinesInduces cell cycle arrest and apoptosis.Targets CCNB1, CCNB2, CDK1, and AURKA. nih.gov
Colitis-Associated Colorectal CancerAOM/DSS Mouse Model; SW480 CellsReduced tumor number and burden; decreased cell proliferation.Modulates the AMPK-NF-κB signaling pathway; reduces inflammation.[2, 5, 10]

Reduced Risk of Hepatocellular Carcinoma

The relationship between sulfonylurea use and the risk of hepatocellular carcinoma (HCC) is complex, with some studies suggesting an increased risk for the drug class as a whole. nih.govresearchgate.netInsulin secretagogues, including sulfonylureas, may promote oncogenesis by increasing insulin levels, which can stimulate cell proliferation and growth factor signaling pathways. nih.gov However, research differentiating between individual sulfonylureas suggests that Gliclazide may have a different risk profile compared to other drugs in its class. nih.govnih.gov* A nationwide, nested, case-control study in South Korea found that while the exclusive use of glimepiride was associated with a significantly elevated risk of HCC, no statistically significant association was observed for the exclusive use of Gliclazide. nih.gov* Another study comparing the two drugs noted that Gliclazide use was associated with a lower risk of HCC compared to glimepiride use. nih.govThis potential protective effect is supported by preclinical findings that Gliclazide has antioxidant properties and may protect DNA from damage caused by reactive oxygen species. researchgate.net In contrast, a separate nested case-control study reported a higher risk for HCC development in patients treated with second-generation sulfonylureas, which include Gliclazide and glibenclamide. nih.govThese conflicting findings highlight the need for further prospective studies to clarify the precise relationship between different types of sulfonylureas and HCC risk. nih.gov

Table 3: Comparative Risk of Hepatocellular Carcinoma (HCC) with Sulfonylurea Use

Clinical Research and Comparative Efficacy of Gliclazide

Randomized Controlled Trials (RCTs) and Meta-Analyses

Randomized controlled trials and subsequent meta-analyses serve as foundational evidence for assessing the efficacy of pharmacological interventions. Gliclazide has been a subject of numerous such studies, evaluating its performance in various therapeutic contexts.

Comparative Efficacy with Other Sulfonylureas

In comparisons with other sulfonylureas, gliclazide has demonstrated comparable glycemic reduction with a notable safety profile. A systematic review and meta-analysis of randomized controlled trials found that while gliclazide's HbA1c reduction was not significantly different from other sulfonylureas (weighted mean difference -0.12%, 95% CI -0.25 to 0.01%, P=0.07), its risk of hypoglycemia was significantly lower (Relative Risk [RR] 0.47; 95% CI 0.27 to 0.79, P=0.004). nih.govresearchgate.net This suggests a more favorable hypoglycemia risk profile for gliclazide within the sulfonylurea class.

Furthermore, gliclazide is considered to lead to a lower rate of secondary failure and thus greater sustainability of glycemic control compared to other sulfonylureas, attributed to its antioxidant and anti-apoptotic properties. nih.gov For instance, the secondary failure rate over five years in patients with Type 2 Diabetes (T2D) was reported to be 7% with gliclazide, in contrast to 17.9% with glibenclamide and 25.6% with glipizide (B1671590). nih.gov Gliclazide has also been reported to be more protective against secondary beta-cell failure than glibenclamide, potentially delaying insulin (B600854) initiation by seven years. nih.gov

Table 1: Comparative Efficacy of Gliclazide vs. Other Sulfonylureas

Comparator SulfonylureaHbA1c Reduction (Weighted Mean Difference)Hypoglycemia Risk (Relative Risk)Secondary Failure Rate (5 years)
Other Sulfonylureas-0.12% (95% CI -0.25 to 0.01%, P=0.07) nih.govresearchgate.net0.47 (95% CI 0.27 to 0.79, P=0.004) nih.govresearchgate.netN/A
GlibenclamideN/AN/A17.9% nih.gov
GlipizideN/AN/A25.6% nih.gov

Comparison with Other Oral Glucose-Lowering Agents (e.g., Metformin (B114582), DPP-4 Inhibitors, SGLT2 Inhibitors)

Gliclazide's efficacy has also been compared with other classes of oral glucose-lowering agents. In a systematic review and meta-analysis, gliclazide lowered HbA1c more than other oral insulinotropic agents, with a weighted mean difference of -0.11% (95% CI -0.19 to -0.03%, P=0.008). nih.govresearchgate.net However, the risk of hypoglycemia with gliclazide was not significantly different when compared to this broader group of insulinotropic agents (RR 0.85; 95% CI 0.66 to 1.09, P=0.20). nih.govresearchgate.net

When compared to newer antidiabetic agents, such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, gliclazide demonstrates robust HbA1c reduction. Gliclazide has been observed to effectively reduce HbA1c regardless of baseline HbA1c levels, a property that may distinguish it from DPP-4 inhibitors (which typically show modest HbA1c reductions of 0.5–1.0% as monotherapy or 0.6–1.1% with metformin) and SGLT2 inhibitors (0.5–0.8% as monotherapy or add-on therapy). nih.govspringermedizin.de

A real-world retrospective study comparing DPP-4 inhibitors with gliclazide extended release found that DPP-4 inhibitors led to greater reductions in HbA1c (-0.6% vs. -0.4%; p < 0.001), fasting glucose (-14.1 mg/dl vs. -8.8 mg/dl; p = 0.007), and body weight (-0.4 kg vs. -0.1 kg; p = 0.006) after an average of six months. nih.gov

Conversely, some SGLT2 inhibitors (canagliflozin 100mg, dapagliflozin (B1669812) 5mg and 10mg, and empagliflozin (B1684318) 10mg and 25mg) were found to be less effective than gliclazide in terms of glycemic control (HbA1c reduction). Only canagliflozin (B192856) 300mg was found to be as effective as gliclazide in this regard. moh.gov.my However, SGLT2 inhibitors offer additional benefits such as significant reductions in body weight and systolic blood pressure, whereas gliclazide is associated with weight gain. moh.gov.my A study comparing SGLT-2 inhibitors, sulfonylureas (including gliclazide), and DPP-4 inhibitors as second-line therapy found that SGLT-2 inhibitors reduced HbA1c levels more than sulfonylureas (mean difference, -2.5 mmol/mol) or DPP-4 inhibitors (mean difference, -3.2 mmol/mol) over one year. immattersacp.org

Table 2: Comparative HbA1c Reduction with Other Oral Glucose-Lowering Agents

Comparator Agent ClassHbA1c Reduction (Gliclazide vs. Comparator)Notes
Other Oral Insulinotropic Agents-0.11% (95% CI -0.19 to -0.03%, P=0.008) nih.govresearchgate.netGliclazide lowered HbA1c more.
DPP-4 Inhibitors (Monotherapy)Gliclazide generally more effective nih.govspringermedizin.deDPP-4 inhibitors: ~0.5–1.0% HbA1c reduction nih.gov
DPP-4 Inhibitors (with Metformin)Gliclazide generally more effective nih.govspringermedizin.deDPP-4 inhibitors: ~0.6–1.1% HbA1c reduction nih.gov
DPP-4 Inhibitors (Real-World Study)-0.2% (Gliclazide vs. DPP-4i) nih.govDPP-4i showed greater reduction (-0.6% vs. -0.4% for gliclazide) nih.gov
SGLT2 Inhibitors (Monotherapy/Add-on)Gliclazide generally more effective nih.govspringermedizin.demoh.gov.mySGLT2 inhibitors: ~0.5–0.8% HbA1c reduction nih.gov; most SGLT2i less effective than gliclazide moh.gov.my
SGLT2 Inhibitors (vs. Sulfonylureas)SGLT2 inhibitors reduced HbA1c more immattersacp.orgMean difference: -2.5 mmol/mol immattersacp.org

Long-Term Glycemic Control and Sustainability

Gliclazide has been associated with sustained glycemic control over time. Its antioxidant and anti-apoptotic properties are believed to contribute to a lower rate of secondary failure compared to other sulfonylureas, thereby promoting longer sustainability of glycemic control. nih.gov The ADVANCE study, which primarily utilized gliclazide Modified Release (MR) as part of an intensive glucose control strategy, demonstrated sustained glycemic control, with the mean HbA1c level in the intensive-control group being 6.5% versus 7.3% in the standard-control group after a median of five years of follow-up. nih.gov Approximately 80% of patients in the intensive group maintained an HbA1c target of ≤ 7%. nih.gov

Despite its long-term benefits, the efficacy of gliclazide in reducing glucose levels can decrease over extended periods in some patients. This phenomenon, known as secondary failure, can be attributed to the natural progression of diabetes or a reduced response to the treatment. hres.ca

Clinical Trial Outcomes and Real-World Evidence

Beyond glycemic control, clinical trials and real-world evidence have shed light on gliclazide's broader impact on vascular events and renal outcomes.

Impact on Macrovascular and Microvascular Events

The Action in Diabetes and Vascular Disease: Preterax and Diamicron Modified Release Controlled Evaluation (ADVANCE) trial, a landmark study involving 11,140 patients with T2D, assessed the effects of intensive glucose control (primarily using gliclazide MR) versus standard control. After a median of five years, intensive glucose control significantly reduced the incidence of combined major macrovascular and microvascular events by 10% (Hazard Ratio [HR] 0.90, 95% CI 0.82–0.98; p=0.01). uscjournal.comdiabetesjournals.org This reduction was predominantly driven by a significant 21% reduction in the incidence of new or worsening nephropathy. uscjournal.com

Longer-term follow-up of the ADVANCE study (median 10 years) showed that the relative risk reduction of 24% for microvascular complications persisted. nih.gov Furthermore, risk reduction for macrovascular endpoints became apparent, with significantly lower rates of myocardial infarction (15% reduction, p = 0.01) and all-cause mortality (13% reduction, p = 0.007) compared to conventional treatment. nih.gov Gliclazide's antioxidant properties and its ability to reduce markers of endothelial inflammation are considered beneficial in preventing glucose-induced apoptosis of endothelial cells, which is crucial for vascular health. nih.gov

Specific studies on gliclazide have also indicated its protective effects on microvascular complications. A prospective study showed that gliclazide treatment had an independently negative correlation with the development of retinopathy and a slight increase in urine microalbumin excretion, suggesting a specific effect on retarding the progression of retinopathy and microalbuminuria. mednexus.org

Table 3: Impact of Intensive Glucose Control (Gliclazide-based) on Vascular Events (ADVANCE Study)

OutcomeRisk Reduction / Hazard Ratio (95% CI)Significance (p-value)Follow-up Duration
Combined Major Macrovascular & Microvascular Events10% reduction (HR 0.90, 95% CI 0.82–0.98) uscjournal.comdiabetesjournals.orgp=0.01 uscjournal.com5 years uscjournal.com
Microvascular Complications24% reduction nih.govN/A10 years (extended follow-up) nih.gov
Myocardial Infarction15% reduction nih.govp=0.01 nih.gov10 years (extended follow-up) nih.gov
All-cause Mortality13% reduction nih.govp=0.007 nih.gov10 years (extended follow-up) nih.gov
New or Worsening Nephropathy21% reduction uscjournal.comN/A5 years uscjournal.com

End-Stage Renal Disease (ESRD) and Nephropathy Progression

Intensive glycemic control, particularly with gliclazide MR, has been shown to reduce the development of End-Stage Renal Disease (ESRD) and improve albuminuria in diabetic patients. dovepress.com The ADVANCE study confirmed that gliclazide-based therapy in patients with T2D could delay the onset and progression of kidney disease. mdpi.comeuropeanreview.org Specifically, the incidence of new or worsening nephropathy was significantly reduced (HR 0.79, 95% CI 0.66–0.93), primarily driven by a reduction in new-onset macroalbuminuria (HR 0.70, 95% CI 0.57–0.85). mdpi.com

In vitro experiments have suggested that gliclazide possesses direct renal protective effects, independent of its hypoglycemic action. These studies indicated that gliclazide could reduce the apoptosis of renal cells induced by high glucose and Advanced Glycation End-products (AGEs) and improve oxidative stress. europeanreview.org

Gliclazide has a low renal clearance of the unchanged drug (0.5 mL/min, ≤1% of the total administered dose), which allows its use in renal impairment without the need for dose adjustment in many cases. oup.com In Switzerland, gliclazide is noted as the only sulfonylurea that can be used in individuals with a Glomerular Filtration Rate (GFR) of 40–60 mL/min, although it is recommended to be discontinued (B1498344) if GFR falls below 40 mL/min. smw.ch

Table 4: Impact on Renal Outcomes (ADVANCE Study)

OutcomeHazard Ratio (95% CI)Notes
New or Worsening Nephropathy0.79 (95% CI 0.66–0.93) mdpi.comSignificant reduction mdpi.com
New-onset Macroalbuminuria0.70 (95% CI 0.57–0.85) mdpi.comPrimary driver of nephropathy reduction mdpi.com

Legacy Effects of Intensive Glycemic Control with Gliclazide

The concept of "legacy effect," or metabolic memory, refers to the sustained benefits of early intensive glycemic control on long-term microvascular and macrovascular outcomes, even if glycemic control is relaxed later in the course of the disease racgp.org.auoup.com. The Action in Diabetes and Vascular Disease: Preterax and Diamicron Modified Release (MR) Controlled Evaluation (ADVANCE) trial provided significant evidence for the legacy effects of gliclazide MR. This landmark study, and its post-trial observational follow-up (ADVANCE-ON), demonstrated that early intensive treatment with a gliclazide MR-based regimen not only provides effective glycemic control but also confers vascular benefits, including a lower potential for microvascular and macrovascular events in patients with type 2 diabetes medicaldialogues.intouchendocrinology.comnih.gov.

Specifically, the ADVANCE trial showed that intensive glucose lowering with gliclazide MR-based treatment resulted in a 10% relative risk reduction for the combined outcome of major macrovascular and microvascular events and a 21% relative risk reduction for new or worsening nephropathy racgp.org.autouchendocrinology.com. The long-term follow-up during the ADVANCE-ON study further revealed a favorable legacy effect on hard renal endpoints, such as end-stage kidney disease (ESKD), without an increased risk of cardiovascular events or mortality medicaldialogues.intouchendocrinology.com. This suggests that early institution of optimal glycemic control with gliclazide, particularly while renal function is preserved, yields long-term protective effects on renal health touchendocrinology.com.

Pharmacogenomic Investigations in Gliclazide Response

Pharmacogenomics explores how an individual's genetic makeup influences their response to drugs. In the context of gliclazide, genetic variations can impact its therapeutic efficacy and metabolism clinicaltrials.eutandfonline.com.

Genetic Factors Influencing Therapeutic Response (e.g., KCNJ11/ABCC8 genes)

Gliclazide exerts its primary effect by binding to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. The KATP channel is composed of four pore-forming subunits (Kir6.2), encoded by the KCNJ11 gene, and four regulatory subunits (SUR1), encoded by the ABCC8 gene diabetesgenes.orgscispace.comnih.gov. Mutations in these genes can disrupt the normal function of the KATP channel, affecting insulin secretion and, consequently, the response to sulfonylureas like gliclazide diabetesgenes.orgnih.gov.

Research has identified specific genetic variants in KCNJ11 and ABCC8 that influence the antidiabetic efficacy of gliclazide. For instance, the Ser1369Ala variant (rs757110) in the ABCC8 gene and the rs5210 variant in the KCNJ11 gene have been significantly associated with changes in fasting plasma glucose (FPG) levels after gliclazide treatment in patients with type 2 diabetes diabetesjournals.orgresearchgate.netnih.gov. A study involving Chinese type 2 diabetic patients demonstrated that subjects with the Ala/Ala genotype of the Ser1369Ala variant in the ABCC8 gene showed a 7.7% greater decrease in FPG and an 11.9% greater decrease in 2-hour plasma glucose compared to those with the Ser/Ser genotype after 8 weeks of gliclazide therapy diabetesjournals.orgnih.gov. This indicates an increased sensitivity to gliclazide in carriers of certain ABCC8 variants researchgate.net.

Furthermore, the Glu23Lys (E23K) polymorphism in the KCNJ11 gene (rs5219) has been linked to sulfonylurea response, with some studies suggesting that carriers of the K allele may have a better therapeutic response to gliclazide nih.govresearchgate.net. These genetic insights highlight the potential for personalized medicine approaches in diabetes management, where genetic profiling could help predict an individual's response to gliclazide clinicaltrials.eumassgeneral.org.

CYP2C9 Polymorphism and Individual Differences

Gliclazide is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 2C9 enzyme drugbank.comtandfonline.comjapsonline.comdovepress.com. Genetic polymorphisms in the CYP2C9 gene can significantly affect the metabolism and pharmacokinetics of gliclazide, leading to individual differences in drug levels and therapeutic outcomes tandfonline.commdpi.com.

Two well-known genetic variants of the CYP2C9 gene, CYP2C92 (Arg144Cys) and CYP2C93 (Ile359Leu), result in amino acid substitutions that lead to decreased enzyme activity mdpi.com. Individuals carrying these variant alleles, particularly CYP2C93, may metabolize gliclazide more slowly, resulting in higher plasma concentrations of the drug tandfonline.comdovepress.com. This slower elimination can lead to a prolonged hypoglycemic action tandfonline.commdpi.com. Conversely, individuals with wild-type CYP2C91/*1 genotypes may metabolize gliclazide more rapidly, potentially requiring higher doses for optimal glycemic control tandfonline.com.

A study investigating the effects of CYP2C9 genotypes on sulfonylurea plasma levels found that a relatively higher plasma level of sulfonylureas, including gliclazide, was observed in the CYP2C93 allele carriers compared to other alleles dovepress.com. This suggests that CYP2C9 polymorphism plays a crucial role in determining the metabolic rate of gliclazide and, consequently, individual drug response dovepress.commdpi.com.

Drug Interactions and Mechanistic Insights

Gliclazide, like other sulfonylureas, can interact with a variety of other medications, potentially altering its efficacy or increasing the risk of adverse effects. These interactions can occur through various mechanisms, including changes in metabolism, protein binding, or additive pharmacological effects drugbank.commims.comwww.nhs.uk.

Interactions with Other Antidiabetic Drugs (e.g., Insulin, Metformin)

Gliclazide is often prescribed in combination with other antidiabetic agents to achieve optimal glycemic control. However, combining gliclazide with other glucose-lowering medications can increase the risk of hypoglycemia due to additive effects mims.comwww.nhs.uk.

Insulin : When gliclazide is used concomitantly with insulin, the combined insulinotropic effects can significantly lower blood glucose levels, necessitating careful monitoring to prevent hypoglycemia mims.comwww.nhs.uk.

Metformin : Metformin is a biguanide (B1667054) that reduces hepatic glucose production and improves insulin sensitivity. While often used together, the combination of gliclazide and metformin can potentiate the blood glucose-lowering effect, increasing the risk of hypoglycemia mims.comwww.nhs.ukmedindia.net. Studies have shown that patients with certain genetic causes of diabetes, such as HNF-1alpha mutations, may have a markedly greater response to gliclazide compared to metformin, highlighting the importance of understanding underlying disease mechanisms in combination therapy researchgate.net.

Other Antidiabetic Agents : Other antidiabetic agents such as acarbose, thiazolidinediones, dipeptidyl peptidase-4 (DPP-4) inhibitors, and GLP-1 receptor agonists can also increase the hypoglycemic effect when combined with gliclazide mims.com.

Interactions with Non-Antidiabetic Medications and Underlying Mechanisms

Gliclazide can interact with a broad range of non-antidiabetic medications, leading to either an increase or decrease in its hypoglycemic action drugbank.commims.comwww.nhs.ukwikipedia.org. These interactions often involve alterations in drug metabolism, protein binding, or pharmacodynamic effects.

Medications that may increase the hypoglycemic effect of Gliclazide:

Miconazole (systemic route, oromucosal gel) : Contraindicated due to a significant increase in hypoglycemic effect, potentially leading to coma mims.com.

Phenylbutazone (systemic route) : Increases the hypoglycemic effect by displacing sulfonylureas from plasma protein binding sites and/or reducing their elimination mims.com.

Alcohol : Potentiates the hypoglycemic reaction by inhibiting compensatory mechanisms, which can lead to hypoglycemic coma mims.comwikipedia.org.

Beta-blockers (e.g., acebutolol, alprenolol, bisoprolol) : Can increase the therapeutic efficacy of gliclazide and mask the symptoms of hypoglycemia drugbank.commims.comwikipedia.org.

Fluconazole : Potentiates the hypoglycemic action mims.comwikipedia.org.

Angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril, enalapril) : May potentiate the blood glucose-lowering effect japsonline.commims.comwikipedia.org.

H2-receptor antagonists, MAOIs, sulphonamides, clarithromycin, and non-steroidal anti-inflammatory agents (NSAIDs like aspirin (B1665792) or ibuprofen) : Can potentiate the blood glucose-lowering effect mims.comwww.nhs.uk. NSAIDs can affect gliclazide and lower blood sugar levels too much www.nhs.uk.

Aminosalicylic acid : May increase the hypoglycemic activities of Gliclazide drugbank.commedindia.net.

Amiodarone : Can decrease the metabolism of Gliclazide drugbank.com.

Certain herbal remedies (e.g., St. John's wort, herbal sex stimulants) : St. John's wort may alter gliclazide metabolism, and some herbal sex stimulants can affect its release kinetics and absorption, potentially leading to increased gliclazide effects www.nhs.ukeujournal.orgashdin.comhres.ca. Alpha-Mangostin, a natural compound, has been shown to inhibit CYP2C9 and displace gliclazide from protein binding sites, leading to increased gliclazide blood levels ashdin.com.

Medications that may decrease the hypoglycemic effect of Gliclazide (increase blood glucose levels):

Danazol : Has a diabetogenic effect mims.comwikipedia.org.

Chlorpromazine (neuroleptic agent) : High doses can increase blood glucose levels by reducing insulin release mims.comwikipedia.org.

Glucocorticoids (e.g., betamethasone, budesonide, prednisolone) : Can increase blood glucose levels drugbank.commims.comwww.nhs.ukwikipedia.org.

Progestogens and β-2 agonists (e.g., salbutamol, terbutaline) : May cause hyperglycemic action mims.comwww.nhs.ukwikipedia.org.

Rifampin : Increases gliclazide metabolism wikipedia.org.

Cholestyramine : Can decrease the absorption of gliclazide, leading to reduced serum concentration and potentially decreased efficacy drugbank.com.

Antacids : Can impact the permeability of gliclazide, potentially influencing its bioavailability, especially due to its low solubility and pH-dependent absorption mdpi.com.

Medications that may cause dysglycemia (fluctuations in blood glucose levels):

Fluoroquinolones : Concomitant use requires careful monitoring due to the risk of dysglycemia mims.com.

Medications whose effects may be altered by Gliclazide:

Anticoagulant therapy (e.g., warfarin, acenocoumarol) : Sulfonylureas may potentiate anticoagulation during concurrent treatment, necessitating adjustment of the anticoagulant dose japsonline.commims.comwww.nhs.ukmedindia.net.

These interactions underscore the importance of a comprehensive medication review for patients on gliclazide to ensure safe and effective diabetes management.

Advanced Methodologies and Future Directions in Gliclazide Research

Advanced Analytical Techniques for Gliclazide and Metabolite Quantification

Accurate and sensitive analytical techniques are crucial for quantifying gliclazide and its metabolites in various matrices, essential for pharmacokinetic studies, quality control, and understanding metabolic pathways.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone in the analysis of gliclazide, offering high precision for its quantification in pharmaceutical formulations and biological fluids wikipedia.orgwikipedia.orgwikidata.orgciteab.commims.commims.comwikidoc.org. Various HPLC methods have been developed and validated, demonstrating versatility in mobile phase compositions, stationary phases, and detection wavelengths.

One established HPLC method utilizes a semi-micro C18 column with a mobile phase composed of 40 mM KH2PO4 (pH 4.6), acetonitrile (B52724), and isopropyl alcohol (5:4:1, v/v/v). This method employs UV detection at 229 nm, achieving a total analysis time of 8 minutes with a limit of quantification (LOQ) of 0.1 µg/mL and linearity in the range of 0.1-10 µg/mL wikipedia.orgwikipedia.org. Another approach involves a C18 column with an acetonitrile-methanol-water mobile phase (50:30:20, v/v), adjusted to pH 3, and UV detection at 230 nm, yielding an LOQ of 50 ng/mL and linearity from 50 to 10,000 ng/mL wikipedia.org.

Further advancements include a reversed-phase HPLC (RP-HPLC) method employing a Phenomenex C18 column with a mobile phase of methanol (B129727) and 0.02 M potassium dihydrogen orthophosphate (70:30 %v/v), detected at 210 nm, showing a retention time of 6.06 minutes and linearity from 1-100 μg/ml wikipedia.org. An isocratic RP-HPLC method for simultaneous determination of gliclazide alongside other antidiabetic drugs like metformin (B114582), glibenclamide, and glimepiride (B1671586) has been developed using a Nucleosil C18 column, a buffer (10 mM Na2HPO4, 10 mM sodium dodecyl sulfate):acetonitrile mobile phase (68:32 V/V, pH 7.5), and detection at 226 nm, where gliclazide typically elutes at 2.203 minutes wikidata.org. For related substances testing of gliclazide as an active pharmaceutical ingredient, an improved stability-indicating RP-HPLC method uses 0.1% Potassium Phosphate in water:methanol as the mobile phase on a C-18 column, with a flow rate of 1.0 mL/min and detection at 230 nm, with gliclazide eluting at 7.52 minutes citeab.com.

HPLC with Diode-Array Detector (HPLC-DAD) has also been utilized for the simultaneous quantification of gliclazide with other metabolic syndrome drugs, including carvedilol, telmisartan, bezafibrate, and glimepiride. This method uses a Hypersil GOLD C18 Selectivity column, a mobile phase of acetonitrile (50%) and 0.02 M KH2PO4 (pH 3, 50%) at 1 mL/min and 25 °C, achieving total separation in 9 minutes and an LOQ of 0.117 μg mL−1 for gliclazide fishersci.ca.

Beyond HPLC, Thin Layer Chromatography (TLC) has also been employed for gliclazide detection, utilizing Merck silica (B1680970) gel 60 F254 plates, ethyl acetate (B1210297) as the mobile phase, and visualization reagents like 1% vanillin (B372448) solution or 5% chloral (B1216628) hydrate. This method reported an Rf value of 0.48±0.01 and a detection limit of 3.0 μg wikipedia.org.

The following table summarizes key parameters of various chromatographic methods for gliclazide quantification:

MethodColumn/PlateMobile PhaseDetection Wavelength (nm)Retention Time (min)LOQ/Detection LimitLinearity Range
HPLC wikipedia.orgwikipedia.orgSemi-micro C1840 mM KH2PO4 (pH 4.6)-ACN-IPA (5:4:1)2298 (total analysis)0.1 µg/mL0.1-10 µg/mL
HPLC wikipedia.orgC18ACN-MeOH-Water (50:30:20, pH 3)2304.8550 ng/mL50-10,000 ng/mL
RP-HPLC wikipedia.orgPhenomenex C18MeOH-0.02 M KH2PO4 (70:30)2106.06Not specified1-100 μg/mL
RP-HPLC wikipedia.orgAtlantis dC18ACN-Water (55:45, pH 2.5)230Not specifiedNot specifiedNot specified
Isocratic HPLC wikidata.orgNucleosil C18Buffer (Na2HPO4, SDS)-ACN (68:32, pH 7.5)2262.203151.29 ng/mL wikidoc.org50-150% of working conc.
RP-HPLC (Related Substances) citeab.comThermo Make C-180.1% Potassium Phosphate in Water:MeOH2307.52Not specifiedNot specified
HPLC-DAD fishersci.caHypersil GOLD C18ACN (50%)-0.02 M KH2PO4 (pH 3, 50%)Not specified9 (total separation)0.117 μg/mLNot specified
TLC wikipedia.orgMerck silica gel 60 F254Ethyl acetate1% vanillin/5% chloral hydrateRf 0.48±0.013.0 μgNot specified

Mass spectrometry (MS) techniques offer enhanced sensitivity and specificity for the analysis of gliclazide and its metabolites, particularly in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC/MS) has been employed to quantify and identify gliclazide metabolites in urine samples, providing detailed structural analysis mims.com.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive method for gliclazide quantification in human plasma. One such method uses Glipizide (B1671590) as an internal standard (IS) and separates the compounds on a Zorbax SB C8 column with a mobile phase of ammonium (B1175870) acetate and methanol. Detection is performed in positive atmospheric pressure ionization (API) mode with multiple reactions monitoring (MRM), tracking specific m/z transitions: 324.1 for the gliclazide parent ion and 127.2 for its daughter ion fishersci.ca.

Furthermore, pseudotargeted GC-MS metabolomics has been applied to investigate serum metabolic profiling in patients treated with gliclazide modified-release, helping to understand the metabolic changes associated with drug response fishersci.cafishersci.ca. The integration of in silico methods and computational chemistry with mass spectrometry technologies plays a crucial role in comprehensively analyzing the metabolic profiles of compounds like gliclazide wikipedia.orgwikipedia.org.

Computational Studies and Pharmacological Modeling

Computational approaches, often referred to as in silico methods, are increasingly vital in drug discovery and development, allowing for the prediction of drug behavior, metabolite activity, and interactions without extensive experimental work.

Computational studies and pharmacological modeling are instrumental in identifying novel drug-like compounds with potentially enhanced therapeutic properties wikipedia.orgwikipedia.org. Pharmacoinformatic analysis, a key component of these studies, is used to determine the pharmacological profiles of putative gliclazide metabolites, especially those produced by gut microbiota wikipedia.orgwikipedia.orgflybase.org.

Molecular docking analysis, often performed using software like Molegro Virtual Docker, is employed to assess the binding affinity of gliclazide and its metabolites to target receptors, such as the sulfonylurea receptor 1 (SUR1) wikipedia.orgflybase.org. Additionally, drug-likeness properties are evaluated using specialized software (e.g., DruLiTo) to predict the suitability of compounds as drug candidates wikipedia.orgflybase.org.

The physicochemical and pharmacokinetic properties of gliclazide and its metabolites are determined using software packages like VolSurf+. These studies have revealed that hydroxylated gut microbiota-produced gliclazide metabolites (e.g., M1, M3, M4, and M5) exhibit higher binding affinity to the SUR1 receptor and possess more suitable pharmacological properties compared to the parent drug, suggesting their potential as novel drug candidates wikipedia.orgflybase.org. Notably, all studied metabolites have demonstrated better intrinsic solubility than gliclazide, which is a significant finding given gliclazide's classification as a BCS class II drug with low water solubility wikipedia.orgwikipedia.orgflybase.org. Furthermore, computational analyses indicate that most metabolites adhere to key drug-likeness criteria, such as Lipinski's Rule of Five, the Veber Filter, and the Quantitative Estimate of Drug-likeness (QED) Filter wikipedia.org. However, some hydrolytic metabolites (M7–M10) may not satisfy all criteria, such as the Ghose Filter, due to their atomic composition wikipedia.org.

The investigation into gut microbiota-mediated metabolism of gliclazide is gaining significant attention due to its implications for personalized diabetes treatment and for elucidating the mechanisms of gliclazide's action, even in conditions like type 1 diabetes mellitus (T1DM) wikipedia.orgwikipedia.org. Individual variations in gut microbiota profiles are recognized as a crucial factor contributing to the variable bioavailability and therapeutic responses observed with many drugs, including gliclazide wikipedia.orgwikipedia.orgfishersci.ca.

Research has shown that incubating gliclazide with certain probiotic bacteria leads to a decrease in the total amount of gliclazide over time, suggesting that bacterial enzymes in the intestinal tract can metabolize the drug wikipedia.orgwikipedia.orgfishersci.ca. In vivo studies have further supported this, demonstrating that probiotic pre-treatment can reduce the bioavailability of gliclazide in rats wikipedia.orgwikipedia.org.

Computational studies are being used to predict the potential biotransformation pathways of gliclazide by bacterial enzymatic activity, with hydroxylation and hydrolytic reactions being identified as the most probable pathways wikipedia.orgwikipedia.org. While some gut microbiota-formed metabolites align with those produced via hepatic metabolism (through hydroxylation), additional hydrolytic metabolites may specifically arise from gut microbiota activity wikipedia.orgwikipedia.org. Further in vivo studies are essential to fully elucidate the role of gut microbiota in gliclazide pharmacology, particularly from the perspective of personalized medicine, and to understand how sulfonylureas might interact with probiotic bacteria or microbial metabolic profiles wikipedia.orgwikipedia.orgfishersci.caeasychem.org.

Novel Drug Delivery Systems for Gliclazide

Self-Emulsifying Drug Delivery Systems (SEDDS) represent a promising strategy to enhance gliclazide's solubility and drug release profile wikipedia.orgwikidata.org. Studies have identified components such as Transcutol HP and Tween-80 as effective solubilizers for gliclazide in SEDDS formulations. These formulations typically appear transparent and clear, forming emulsions with small droplet sizes (e.g., 50.959 μm for one optimized formulation, F1). SEDDS formulations have demonstrated significantly improved in-vitro drug release, with one formulation achieving 99% release within 20 minutes, and exhibited optimal ex-vivo permeability using chicken intestinal sac models. In-vivo evaluations in albino mice have also shown a significant reduction in plasma glucose levels following oral administration of gliclazide via SEDDS wikidata.org.

Gastroretentive Floating Particulate Systems are another innovative approach designed to improve gliclazide's dissolution profile and provide sustained drug release mims.commims.com. These systems often involve floating alginate beads formulated with biodegradable polymers such as gelatin, pectin (B1162225), and hydroxypropylmethylcellulose (B13716658) (HPMC). The beads are typically prepared using a simple ionotropic gelation method, incorporating calcium carbonate as a gas-generating agent to achieve buoyancy. These developed beads have shown excellent in vitro floatation, remaining buoyant for over 12 hours, and demonstrated sustained drug release, with 82-95% release observed at pH 5.8 after 10 hours. In vivo sub-acute hypoglycemic studies in diabetic mice have confirmed a significant hypoglycemic effect maintained over periods of 12 to 24 hours with HPMC and pectin beads mims.commims.com.

Silicone-Grafted Alginate Microcapsules represent a novel elastomeric carbohydrate pharmaceutical vehicle for gliclazide delivery. These microcapsules are produced using vibrational ionic gelation technology and exhibit high encapsulation efficiency, exceeding 92.13%. They also demonstrate good mechanical durability, maintaining integrity for up to 12 hours in phosphate-buffered saline (pH 6.8), and show promising results for sustaining drug release mims.com.

Transdermal Patches are being explored as a non-oral route to bypass the limited bioavailability (approximately 40%) and short plasma half-life of gliclazide, which are often attributed to hepatic degradation mims.com. These patches are typically prepared using the solvent casting technique, incorporating polymers like HPMC and ethyl cellulose, and polyethylene (B3416737) glycol (PEG) as a plasticizer. In vitro release studies have shown that these gliclazide-loaded transdermal patches can effectively sustain drug release over a 10-hour period. This delivery system is considered a promising alternative for enhancing gliclazide's bioavailability and improving patient compliance mims.com.

常见问题

Q. What analytical methods are validated for quantifying gliclazide and its impurities in pharmaceutical formulations?

A reverse-phase high-performance liquid chromatography (HPLC) method is widely validated for specificity, accuracy, precision, linearity, robustness, and system suitability. The method employs a C18 column with a mobile phase of phosphate buffer and acetonitrile (70:30 v/v), detecting at 226 nm. Linearity ranges from 5–15 μg/mL (r² > 0.999), with LOD and LOQ at 0.5 μg/mL and 1.5 μg/mL, respectively. Robustness is confirmed by varying flow rates (±0.1 mL/min) and column temperatures (±2°C), showing <2% RSD in retention times .

Q. How can researchers mitigate gliclazide’s reproductive toxicity in laboratory settings?

Follow GHS08 safety protocols: use fume hoods for handling, wear nitrile gloves, and avoid inhalation/ingestion. Reproductive toxicity studies require strict dose controls (e.g., ≤240 mg/day in rodent models) and monitoring of teratogenicity via histopathology. Preclinical trials should align with OECD guidelines, including placental transfer assays and postnatal development tracking .

Q. What experimental designs are recommended for assessing gliclazide’s hypoglycemic efficacy in clinical trials?

Use randomized controlled trials (RCTs) with a double-blind design, comparing gliclazide to other sulfonylureas or DPP-4 inhibitors. Stratify subgroups by HbA1c levels, disease duration, and comorbidities. Pre-specify endpoints: HbA1c reduction (Δ ≥0.5%), hypoglycemia incidence, and weight changes. Meta-analyses should address publication bias via funnel plots and sensitivity analysis .

Advanced Research Questions

Q. How can D-optimal mixture design optimize extended-release gliclazide formulations?

Apply D-optimal design to evaluate hydrophilic polymers (e.g., HPMC K15M and sodium alginate). Target zero-order release over 12 hours by optimizing polymer ratios. Response surface methodology (RSM) predicts release kinetics (e.g., 20–30% at 3h, 90–100% at 12h). Validate using dissolution testing in pH 6.8 buffer and confirm robustness via ANOVA (p < 0.05) .

Q. What mechanisms underlie gliclazide’s anti-inflammatory effects in colitis-associated cancer (CAC) models?

Gliclazide activates AMPK, inhibiting NF-κB-mediated inflammation. In murine CAC models (AOM/DSS-induced), administer 10 mg/kg/day orally. Assess colon tissue for p-AMPK upregulation via Western blot and NF-κB suppression via immunohistochemistry. Compare to controls using ANOVA with Tukey post hoc tests (p < 0.01) .

Q. How do surfactant micelles enhance gliclazide’s solubility, and how does chain length influence partitioning?

Cationic surfactants (e.g., CTAB) solubilize gliclazide in micelle cores (Kp = 1.2 × 10³), while anionic surfactants (e.g., SDS) localize it in palisade layers (Kp = 4.5 × 10²). Solubility increases with cationic chain length (C16 > C12) but decreases with anionic chain length (C12 > C16). Validate via UV-Vis spectroscopy and phase solubility diagrams .

Q. How to address confounding factors in real-world studies comparing gliclazide to DPP-4 inhibitors?

Use propensity score matching (PSM) for variables like HbA1c, BMI, and eGFR. Adjust for metformin co-therapy and microangiopathy prevalence. In multivariable regression, test interactions between treatment type and insulin use. Sensitivity analyses should exclude outliers (e.g., HbA1c >10%) to reduce bias .

Q. What methodologies assess gliclazide’s stability under environmental stressors like mobile radiation?

Expose tablets to GSM 900 MHz radiation (SAR = 1.6 W/kg) for 24h. Analyze degradation via mass spectrometry (MS) and HPLC. Compare radiated vs. non-radiated samples for dissolution profiles (USP Apparatus II, 50 rpm). Statistical significance is determined by t-tests (p < 0.05) .

Methodological Considerations

  • Safety Protocols : Adhere to GHS07/08 guidelines for handling acute toxicity (LD50 = 3000 mg/kg in rats) .
  • Data Contradictions : Resolve discrepancies in meta-analyses via Egger’s test and subgroup stratification (e.g., study duration ≥24 weeks) .
  • Real-World Data : Collect fasting-specific outcomes (e.g., Ramadan studies) using structured questionnaires and HbA1c monitoring pre-/post-intervention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3ar,6as)-Hexahydrocyclopenta[c]pyrrol-2(1h)-Ylcarbamoyl]-4-Methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(3ar,6as)-Hexahydrocyclopenta[c]pyrrol-2(1h)-Ylcarbamoyl]-4-Methylbenzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。